molecular formula C12H13N3OS B2978035 5-methyl-N-(2-(thiophen-2-yl)ethyl)pyrazine-2-carboxamide CAS No. 1043301-81-0

5-methyl-N-(2-(thiophen-2-yl)ethyl)pyrazine-2-carboxamide

Cat. No.: B2978035
CAS No.: 1043301-81-0
M. Wt: 247.32
InChI Key: GXFRALYRVRRLKW-UHFFFAOYSA-N
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Description

5-Methyl-N-(2-(thiophen-2-yl)ethyl)pyrazine-2-carboxamide is a pyrazine-2-carboxamide derivative characterized by a methyl group at the 5-position of the pyrazine ring and a 2-thiophenylethyl substituent on the carboxamide nitrogen. This compound belongs to a broader class of pyrazine carboxamides, which are of interest in medicinal chemistry due to their diverse biological activities, including antimycobacterial and hypoglycemic properties .

Properties

IUPAC Name

5-methyl-N-(2-thiophen-2-ylethyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-9-7-15-11(8-14-9)12(16)13-5-4-10-3-2-6-17-10/h2-3,6-8H,4-5H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFRALYRVRRLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(thiophen-2-yl)ethyl)pyrazine-2-carboxamide can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-(thiophen-2-yl)ethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under suitable conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

5-methyl-N-(2-(thiophen-2-yl)ethyl)pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-(thiophen-2-yl)ethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazine-2-carboxamide derivatives vary in substituents on the pyrazine ring, carboxamide linkage, and aromatic/alkyl groups. Below is a detailed comparison:

Structural Analogs

Compound Name Pyrazine Substituent Amide Substituent Key Features Reference
5-Methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide (GS) 5-Methyl 2-(4-Sulphamoylphenyl)ethyl Decomposition product of glipizide; exhibits a newly identified polymorph
5-Methyl-N-(2-phenylethyl)pyrazine-2-carboxamide 5-Methyl 2-Phenylethyl Phenyl group enhances lipophilicity; CAS No. 591254-76-1
5-(Hexylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide 5-Hexylamino 3-(Trifluoromethyl)phenyl Alkylamino chain improves antimycobacterial activity; MP = 148–149°C
5-Chloro-N-(4-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide 5-Chloro 4-Chloro-2-hydroxyphenyl Halogenated substituents enhance stability; MP = 247.7–249°C
5-(3-Chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide 5-(3-Chlorophenyl) Pyrazin-2-yl Suzuki-coupled thiophene-carboxamide; MP = 187–189°C

Physicochemical Properties

  • Melting Points: Thiophene-containing analogs (e.g., 4a in ) exhibit lower melting points (~187°C) compared to halogenated phenyl derivatives (e.g., 247°C for 5-chloro-N-(4-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide ), likely due to reduced crystallinity from the thiophene’s heteroaromatic structure. Alkylamino derivatives (e.g., 1c in ) show decreasing melting points with longer alkyl chains (128°C for pentylamino vs. 155°C for propylamino).
  • Thermal Stability :

    • GS decomposes at higher temperatures (>200°C) with residue formation, while glipizide itself decomposes at ~150°C .
    • The target compound’s thermal behavior remains unstudied but may resemble GS due to structural similarities.

Polymorphism and Crystallinity

  • GS exhibits a newly identified polymorph when crystallized from the melt, highlighting the impact of substituents on solid-state behavior .
  • No polymorphism data exist for the target compound, but the thiophene group may favor specific crystal packing due to sulfur’s van der Waals interactions.

Biological Activity

5-methyl-N-(2-(thiophen-2-yl)ethyl)pyrazine-2-carboxamide is a compound belonging to the pyrazine carboxamide class, characterized by its unique structure which includes a thiophene moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₂H₁₃N₃OS
  • Molecular Weight : 247.32 g/mol
  • CAS Number : 1043301-81-0

The biological activity of pyrazine derivatives, including this compound, is often attributed to their ability to interact with various biological targets. While specific targets for this compound are not fully elucidated, similar compounds have demonstrated:

  • Antimicrobial Activity : Pyrazine derivatives are known for their broad-spectrum antimicrobial properties, affecting both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, potentially inhibiting enzymes such as COX-2 .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity :
    • Exhibits efficacy against various bacterial strains.
    • Potential applications as a bio-based fumigant in food preservation and agriculture due to its low mammalian toxicity and high antimicrobial potency .
  • Anti-inflammatory Properties :
    • Similar compounds have been shown to suppress COX-2 activity, suggesting potential for anti-inflammatory therapeutic applications .
  • Cytotoxicity Studies :
    • Preliminary studies indicate that the compound may exhibit cytotoxic effects at higher concentrations, necessitating further investigation into its safety profile and therapeutic index .

Case Studies

A review of related pyrazine compounds provides insights into their biological activities:

Compound NameBiological ActivityIC₅₀ (μmol/L)Reference
This compoundAntimicrobialTBDCurrent Study
2,5-bis(1-methylethyl)-pyrazineAntimicrobial & CytotoxicVaries
Various PyrazinesCOX-2 Inhibition0.04 ± 0.09

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrazine derivatives. For instance, the introduction of electron-withdrawing groups can significantly increase the potency of these compounds against specific biological targets.

Structure–Activity Relationship (SAR)

The SAR analysis of related compounds suggests that:

  • The presence of electron-donating or withdrawing groups can modulate the reactivity and biological efficacy.
  • Thiophene substitution may enhance the lipophilicity and bioavailability of the compound.

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